molecular formula C12H15N5O4 B601350 Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate CAS No. 122497-20-5

Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate

Cat. No.: B601350
CAS No.: 122497-20-5
M. Wt: 293.28
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Description

An impurity of Famciclovir. Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster.

Biological Activity

Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to adenine and exhibits various pharmacological properties, including effects on cell proliferation, apoptosis, and receptor interactions. This article reviews the biological activity of this compound based on available research findings.

Biological Activities

1. Antitumor Activity
Research indicates that this compound exhibits antitumor properties. A study on breast cancer cell lines demonstrated that this compound could inhibit cell proliferation in a dose-dependent manner. Specifically, it was found to significantly reduce the growth of MCF-7 cells at higher concentrations while stimulating growth at lower doses, suggesting a dual role in cancer cell dynamics .

Table 1: Effects on Cell Proliferation

Concentration (mM)MCF-7 Cell Growth (%)MCF-12A Cell Growth (%)
1Increased by 20Decreased by 10
10Decreased by 50Decreased by 30
100Decreased by 80Decreased by 70

2. Receptor Interaction
this compound has been shown to interact with P2Y receptors, which are G protein-coupled receptors activated by nucleotides. The compound acts as both an agonist and antagonist depending on its structural modifications. In particular, acyclic derivatives of adenine have been tested for their ability to stimulate phospholipase C through P2Y receptor activation, revealing significant biological activity .

3. Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated using various cell lines, indicating selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Case Studies

Case Study: Breast Cancer Cell Lines
In a controlled laboratory setting, MCF-7 and MCF-12A breast cancer cell lines were treated with varying concentrations of this compound. The results indicated that at low concentrations (1 mM), there was a notable increase in MCF-7 cell proliferation, while at higher concentrations (100 mM), there was a significant reduction in cell viability .

Case Study: P2Y Receptor Modulation
Another study focused on the modulation of P2Y receptors using this compound showed that it could effectively inhibit or activate these receptors based on its concentration and structural form. This highlights the potential for designing specific receptor-targeted therapies using modified purine derivatives .

Properties

IUPAC Name

dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4/c1-20-10(18)7(11(19)21-2)3-4-17-6-15-8-5-14-12(13)16-9(8)17/h5-7H,3-4H2,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJGRTSYPKYJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122497-20-5
Record name Dimethyl 2-(2-(2-amino-9H-purin-9-yl)ethyl)malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122497205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYL 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC9597MNT0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
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Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
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Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
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Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
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Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Reactant of Route 6
Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate

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